molecular formula C14H17ClO3S B1455227 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid CAS No. 1157394-73-4

2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid

Cat. No. B1455227
CAS RN: 1157394-73-4
M. Wt: 300.8 g/mol
InChI Key: WKADSFHQRQDZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid” is a chemical compound with the molecular formula C14H17ClO3S and a molecular weight of 300.81 . It is used for research purposes .

Scientific Research Applications

Pharmaceutical Research: Selective Inhibition of FKBP51

This compound has been studied for its potential as a selective inhibitor of FKBP51, a protein implicated in various conditions such as chronic pain, obesity-induced diabetes, and depression . The presence of the 5-chlorothiophen moiety has been found to retain strong selectivity for FKBP51 over its homologue FKBP52, which is crucial for the therapeutic targeting of the protein.

Material Science: Nonlinear Optical Properties

Chlorinated thienyl chalcone derivatives, which are structurally related to this compound, have demonstrated significant third-order nonlinear optical properties . These properties are essential for the development of new materials for optical applications, such as in the creation of photonic devices and optical switches.

Chemical Synthesis: Intermediate for Heterocyclic Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds . These heterocyclic structures are prevalent in many natural products and pharmaceuticals, highlighting the compound’s importance in synthetic organic chemistry.

Biological Evaluation: Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial activities . The variations in their structure have shown a broad spectrum of biological activities, including antibacterial and antifungal properties, which are valuable in the development of new antimicrobial agents.

Analytical Chemistry: Structural Determination

The compound’s derivatives have been used in crystallographic studies to determine molecular structures . This application is vital for understanding the molecular basis of the compound’s activity and for guiding the design of related molecules with improved properties.

Biochemistry: Ligand for Protein Complex Studies

The compound has been used as a ligand in the study of protein-ligand complexes, providing insights into the molecular interactions within biological systems . This information is crucial for drug design and understanding protein function.

properties

IUPAC Name

2-[1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3S/c15-12-5-4-11(19-12)10(16)8-14(9-13(17)18)6-2-1-3-7-14/h4-5H,1-3,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADSFHQRQDZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)C2=CC=C(S2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 2
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 5
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.